molecular formula C14H11ClO2 B6399507 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261959-47-0

2-(2-Chlorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6399507
CAS RN: 1261959-47-0
M. Wt: 246.69 g/mol
InChI Key: CBLGWPCZODJQBQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methylbenzoic acid (2-CPMBA) is an organic compound belonging to the class of compounds known as phenylbenzoic acids. It is an aromatic compound with a molecular formula of C10H9ClO2 and a molecular weight of 202.6 g/mol. It has a melting point of 131-133 °C and a boiling point of 256 °C. 2-CPMBA is a white powder with a pungent odor.

Scientific Research Applications

2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a catalyst. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% is used as a fluorescent labeling agent in the study of biomolecules and as a chromogenic agent in the study of proteins.

Mechanism of Action

2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% is an aromatic compound that can interact with biological molecules such as proteins and nucleic acids. It can bind to the active sites of enzymes and other proteins, thereby inhibiting their activity. It can also interact with DNA and RNA molecules, leading to changes in gene expression and regulation.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% has a variety of effects on biochemical and physiological processes. It can inhibit the activity of enzymes, leading to changes in the metabolism of carbohydrates, lipids, and proteins. It can also affect the transport of ions across cell membranes and the activity of ion channels. In addition, 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% can interfere with signal transduction pathways, leading to changes in gene expression and regulation.

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also chemically stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% are only beginning to be explored. Possible future directions include the development of new methods for the synthesis of 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% and the study of its effects on other biochemical and physiological processes. In addition, further research into the mechanism of action of 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% and its potential applications in drug design and development is needed. Finally, more research is needed to explore the potential use of 2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% as a fluorescent labeling agent for the study of biomolecules.

Synthesis Methods

2-(2-Chlorophenyl)-6-methylbenzoic acid, 95% can be synthesized from the reaction of 2-chlorophenol and 6-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as ethanol or methanol. The reaction proceeds in two steps: first, the 2-chlorophenol is converted to 2-chlorophenolate anion, and then the 6-methylbenzoic acid reacts with the 2-chlorophenolate anion to form the desired product.

properties

IUPAC Name

2-(2-chlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGWPCZODJQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689524
Record name 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-47-0
Record name 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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